

# Potential off-target effects of MAY0132 on other deubiquitinases

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Compound of Interest		
Compound Name:	MAY0132	
Cat. No.:	B15087222	Get Quote

## **Technical Support Center: MAY0132**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the deubiquitinase (DUB) inhibitor, **MAY0132**. This guide is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of MAY0132 and its known off-target profile?

A1: **MAY0132** is a potent, cell-permeable inhibitor of Ubiquitin-Specific Protease 7 (USP7). While designed for high selectivity towards USP7, in vitro profiling has revealed potential cross-reactivity with other deubiquitinases, particularly at higher concentrations. The primary off-targets identified are USP5 and USP47, which share some structural homology with the catalytic domain of USP7. Researchers should exercise caution and perform appropriate control experiments to mitigate the risk of misinterpreting data due to these off-target effects.

Q2: My experimental results are inconsistent with known USP7 biology. Could off-target effects of **MAY0132** be the cause?

A2: Inconsistencies with established USP7 biology could indeed be a result of **MAY0132**'s off-target activities. We recommend the following troubleshooting steps:



- Perform a dose-response experiment: Use the lowest effective concentration of MAY0132 to minimize the engagement of lower-affinity off-targets.
- Use a structurally distinct USP7 inhibitor: Confirm your phenotype with a second, structurally unrelated USP7 inhibitor.
- Employ genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to validate that the observed phenotype is specific to the loss of USP7 function.

Q3: How can I experimentally assess the off-target effects of **MAY0132** in my specific cell line or model system?

A3: To determine the off-target profile of **MAY0132** in your experimental setup, we recommend performing a cell-based DUB activity assay using a panel of DUBs. This can be achieved using activity-based probes that specifically label active DUBs. A reduction in probe labeling for DUBs other than USP7 upon **MAY0132** treatment would indicate an off-target effect.

### **Quantitative Data Summary**

The following table summarizes the in vitro inhibitory activity of **MAY0132** against a panel of human deubiquitinases.

Deubiquitinase	Family	IC50 (nM)
USP7	USP	15
USP5	USP	520
USP47	USP	850
UCHL1	UCH	> 10,000
OTUB1	ОТИ	> 10,000
Cezanne	A20	> 10,000

## **Experimental Protocols**In Vitro Deubiquitinase Inhibition Assay



This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of MAY0132 against a specific deubiquitinase.

#### Materials:

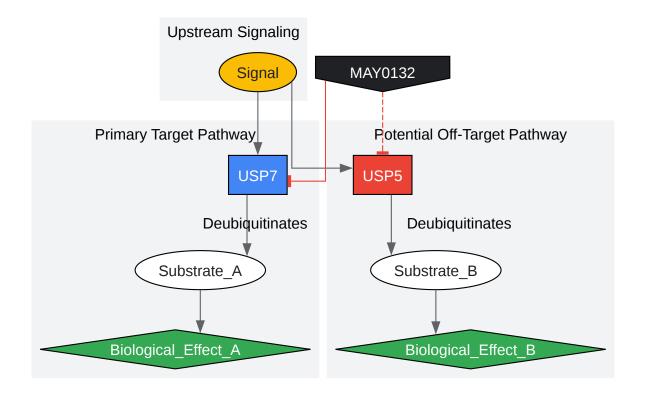
- Recombinant human deubiquitinase (e.g., USP7)
- Ubiquitin-rhodamine110 substrate
- Assay buffer (50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)
- MAY0132 stock solution (in DMSO)
- 384-well black assay plates
- Fluorescence plate reader

#### Procedure:

- Prepare a serial dilution of MAY0132 in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
- Add the diluted MAY0132 or DMSO (vehicle control) to the wells of the 384-well plate.
- Add the recombinant deubiquitinase to each well and incubate for 30 minutes at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110 substrate to each well.
- Immediately begin monitoring the increase in fluorescence using a plate reader (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 30 minutes.
- Calculate the initial reaction velocity for each concentration of MAY0132.
- Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

### **Visualizations**

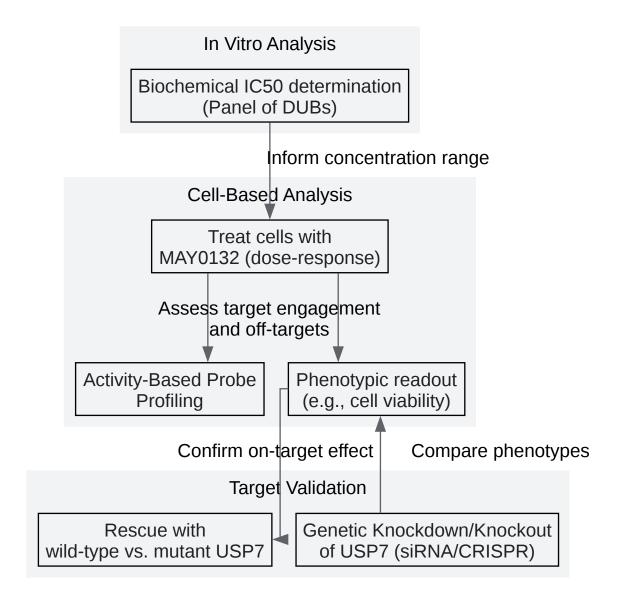




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Caption: Hypothetical signaling pathway illustrating **MAY0132** inhibition of its primary target, USP7, and a potential off-target, USP5.





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Caption: Experimental workflow for assessing the off-target effects of MAY0132.

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